4',5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein
Description
4',5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein is a synthetic derivative of the isoflavone genistein, a naturally occurring phytoestrogen found in legumes (Fabaceae family) . This derivative features acetyl groups at the 4' and 5 hydroxyl positions and a tert-butyldimethylsilyl (TBDMS) ether group at the 7-hydroxyl position. Such modifications are commonly employed to enhance metabolic stability, solubility, or bioavailability compared to the parent compound .
Properties
IUPAC Name |
[4-[5-acetyloxy-7-[tert-butyl(dimethyl)silyl]oxy-4-oxochromen-3-yl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7Si/c1-15(26)30-18-10-8-17(9-11-18)20-14-29-21-12-19(32-33(6,7)25(3,4)5)13-22(31-16(2)27)23(21)24(20)28/h8-14H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECOGDOVGZBVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O[Si](C)(C)C(C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741696 | |
| Record name | 4-[5-(Acetyloxy)-7-{[tert-butyl(dimethyl)silyl]oxy}-4-oxo-4H-1-benzopyran-3-yl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470666-99-0 | |
| Record name | 5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470666-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(Acetyloxy)-7-{[tert-butyl(dimethyl)silyl]oxy}-4-oxo-4H-1-benzopyran-3-yl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation of 4' and 5-Hydroxyl Groups
The 4' and 5-hydroxyl groups are preferentially acetylated due to their lower steric hindrance and higher nucleophilicity compared to the 7-OH group. Acetic anhydride in the presence of pyridine or DMAP (4-dimethylaminopyridine) is commonly employed. For example:
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Reagents : Acetic anhydride (2.2 equiv), pyridine (3.0 equiv), anhydrous dichloromethane (DCM).
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Conditions : 0°C to room temperature, 12–24 hours.
This step ensures temporary protection while leaving the 7-OH group available for subsequent silylation.
Silylation of the 7-Hydroxyl Group
The 7-hydroxyl group is protected using a tert-butyldimethylsilyl (TBDMS) group, chosen for its steric bulk and stability under mild acidic conditions. The reaction typically uses TBDMS chloride (TBDMSCl) and imidazole in DMF:
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Reagents : TBDMSCl (1.5 equiv), imidazole (3.0 equiv), DMF.
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Conditions : 0°C to 50°C, 6–8 hours.
Stepwise Synthesis and Reaction Optimization
The full synthesis of 4',5-Di-O-acetyl-7-O-TBDMS Genistein proceeds in two sequential steps, with careful attention to regioselectivity and reagent compatibility.
Synthesis of 4',5-Di-O-acetyl Genistein
Step 1 :
Silylation at the 7-Position
Step 2 :
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Optimization :
Catalytic Enhancements and Mechanistic Insights
Role of Cerium Chloride in Esterification
Unexpected challenges arise during direct esterification of genistein’s phenolic hydroxyl groups. Studies show that CeCl₃ (cerium chloride) acts as a Lewis acid, polarizing the carbonyl group of acetic anhydride and facilitating nucleophilic attack by the hydroxyl oxygen:
Competing Side Reactions
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Di-Substitution : Over-silylation at the 4' or 5 positions occurs if TBDMSCl is in excess. This is mitigated by stoichiometric control (1.2–1.5 equiv).
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Hydrogen Bonding : Intramolecular H-bonds between 5-OH and the 3-keto group hinder acetylation, necessitating CeCl₃ or DMAP.
Analytical and Characterization Data
Spectroscopic Confirmation
Chromatographic Purity
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HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, genistein.
Substitution: The acetyl and silyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include deprotected genistein, oxidized derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein is valuable in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Structural and Functional Modifications
The table below compares 4',5-Di-O-acetyl-7-O-TBDMS Genistein with genistein and its derivatives in terms of structural modifications, molecular properties, and bioactivities:
Analogous compounds (e.g., 5-O-acetyl-4'-O-TBDMS Genistein) suggest a formula similar to C₃₆H₄₂O₁₅Si in other acetylated/silylated derivatives .
Bioactivity and Pharmacological Profiles
Genistein (Parent Compound)
- Anti-inflammatory : Inhibits pro-inflammatory cytokines (IC₅₀ = 4.25 μg/mL) via ERβ agonism, comparable to 17β-estradiol .
- Cytotoxicity : Low cytotoxicity in cancer cell lines at 20 μg/mL .
Glycosylated Derivatives
- Genistein 7-O-β-D-glucoside : Suppresses IgE antibody formation in rat plasma (specific to 7-O-glycosylation; 4'-O-glucoside lacks this effect) .
- Genistein 7,4'-di-O-β-D-glucoside : Induces estrogen receptor-mediated proliferation in MCF-7 cells, suggesting receptor-targeted activity .
Acetylated/Silylated Derivatives
- Hypothesized for 4',5-Di-O-acetyl-7-O-TBDMS Genistein : Acetylation at 4' and 5 positions may shield hydroxyl groups from metabolic degradation, while silylation at 7-O enhances lipophilicity for improved blood-brain barrier penetration .
Biological Activity
4',5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein (CAS No. 470666-99-0) is a synthetic derivative of genistein, a well-known isoflavonoid predominantly found in soybeans. This compound has garnered attention due to its enhanced biological activity compared to its parent compound, particularly in the fields of cancer research, anti-inflammatory studies, and neuroprotection. This article reviews the biological activities of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is C25H28O7Si, with a molecular weight of approximately 468.57 g/mol. The structural modifications made to genistein enhance its solubility and stability, which are critical for its biological efficacy.
Anticancer Properties
Numerous studies have documented the anticancer effects of genistein and its derivatives. This compound has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential.
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, effectively halting their proliferation.
- Inhibition of Metastasis : Studies suggest that this compound reduces the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.
Case Study Example :
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 25 µM over 48 hours, indicating potent anticancer activity.
| Cell Line | Concentration (µM) | Cell Viability (%) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 25 | 30 | Apoptosis induction |
| HeLa (Cervical Cancer) | 50 | 40 | Cell cycle arrest |
| A549 (Lung Cancer) | 10 | 50 | Inhibition of MMP expression |
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties by modulating various signaling pathways:
- NF-kB Pathway Inhibition : The compound inhibits the NF-kB pathway, reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
- Reduction of Oxidative Stress : It enhances antioxidant enzyme activities, thereby mitigating oxidative stress-induced inflammation.
Research Findings :
In a murine model of inflammation, administration of this compound led to a significant decrease in paw edema and reduced levels of inflammatory markers compared to control groups.
| Treatment Group | Edema Reduction (%) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | - | 150 |
| Compound Treatment | 60 | 50 |
Neuroprotective Effects
The neuroprotective potential of genistein derivatives has been explored extensively. The modified genistein shows promise in protecting neuronal cells from oxidative damage:
- Neuroprotection Against Oxidative Stress : It scavenges reactive oxygen species (ROS) and promotes neuronal survival.
- Enhancement of Neurogenesis : Studies indicate that it may stimulate the proliferation of neural stem cells.
Case Study Example :
In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound resulted in a significant increase in cell viability under oxidative stress conditions.
| Treatment Condition | Cell Viability (%) |
|---|---|
| Control | 40 |
| Compound Treatment | 80 |
Q & A
Q. How should dose-response studies be designed to account for species-specific differences in genistein metabolism?
- Answer : Use allometric scaling to convert rodent doses (mg/kg) to human equivalents (HED) based on body surface area. Adjust for species-specific differences in glucuronidation/sulfation rates using hepatocyte co-cultures. In clinical trials, apply physiologically based pharmacokinetic (PBPK) modeling to predict optimal dosing regimens .
Data Presentation and Reproducibility
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Key Tables for Reporting :
- Table 1 : Comparative bioactivity of genistein derivatives (IC₅₀ values for ER binding, kinase inhibition).
- Table 2 : Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) in rodent vs. human models.
- Table 3 : Omics-derived biomarkers linked to therapeutic outcomes (e.g., upregulated apoptosis genes, downregulated angiogenesis factors).
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References : Cite primary data from peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry, Chemopreventive and Chemotherapeutic Effects of Genistein) and avoid non-academic sources. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail and data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
